1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.4]nonane core, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions that introduce the spiro center, followed by functional group modifications to introduce the ester and dioxo functionalities. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The ester and dioxo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit angiogenesis by interfering with the vascular endothelial growth factor (VEGF) signaling pathway, thereby preventing the formation of new blood vessels .
Comparison with Similar Compounds
Similar Compounds
Azaspirene: A compound with a similar spirocyclic structure, known for its angiogenesis inhibitory properties.
Pseurotins: Another class of spirocyclic compounds with biological activities, including antifungal and anticancer properties.
Synerazol: A spirocyclic compound with unique structural features and potential therapeutic applications.
Uniqueness
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure allows for a wide range of modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19NO7 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
7-O-tert-butyl 8-O-methyl (5R,8S)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate |
InChI |
InChI=1S/C14H19NO7/c1-13(2,3)22-12(19)15-8(10(17)20-4)7-14(11(15)18)6-5-9(16)21-14/h8H,5-7H2,1-4H3/t8-,14+/m0/s1 |
InChI Key |
XCIYBLSSMABYNZ-RMLUDKJBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@]2(C1=O)CCC(=O)O2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.